1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
Scientific Research Applications
Crystal Structure Studies
- Adduct Formation and Hydrogen Bonding: The 1:1 adduct of 1,2,3,4-tetrahydroquinoline with 1,3,5-trinitrobenzene forms stacks comprising π-bonded molecules linked by weak hydrogen bonds, illuminating the interaction dynamics between these compounds (Smith et al., 2002).
- Synthesis and Structure Elucidation: In a study focusing on the synthesis of tetracyclic compounds, a complex process involving intramolecular cyclization and crystal structure analysis using X-ray diffraction was detailed, showcasing the compound's potential in structural chemistry (Kolade et al., 2020).
Chemical Synthesis and Optimization
- Optimization of Synthesis Routes: Investigations into optimal synthesis pathways for 1,2,3,4-tetrahydroquinoline derivatives revealed the efficiency and stability of the products, emphasizing the compound's role in chemical synthesis (Clarke & Meth–Cohn, 2000).
Biological and Pharmacological Research
- Study of Biological Activity: Research into sulfonamide derivatives highlighted the compounds' significant potential in inducing apoptosis in cancer cells, with insights into the molecular mechanisms involved (Cumaoğlu et al., 2015).
- Evaluation of Anesthetic Activity and Toxicity: The compound's derivatives were evaluated for local anesthetic activity and acute toxicity, demonstrating their potential as pharmaceutical agents with extensive investigative prospects (Azamatov et al., 2023).
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is the mitogen-activated protein kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer and inflammatory disorders .
Mode of Action
This compound interacts with its targets by inhibiting their activity . Specifically, it blocks the MAPK and NF-κB pathways, thereby preventing the transmission of signals that lead to inflammation and tumor growth .
Biochemical Pathways
By blocking the MAPK and NF-κB pathways, this compound affects several downstream effects. For instance, it can inhibit tumor growth and angiogenesis, which is the formation of new blood vessels from pre-existing ones . This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread .
Pharmacokinetics
One study suggests that it has superior pharmacokinetic properties compared to indole-3-carbinol, a related compound .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and the inhibition of tumor growth and angiogenesis . In addition, it has been shown to mitigate psoriasiform lesions, which are scaly patches of skin often seen in psoriasis .
Safety and Hazards
Future Directions
Given the limited information available on “1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline”, future research could focus on its synthesis, properties, and potential applications. It would be particularly interesting to explore its bioactive properties, given the reported activity of related compounds .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the suppression of inflammatory responses and tumor growth.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, the compound has been shown to block the activation of MAPK, NF-κB, and activator protein-1 (AP-1), leading to reduced inflammation and improved skin barrier function . Additionally, it has been observed to inhibit the recruitment of neutrophils and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by inhibiting the phosphorylation of NF-κB and AP-1 through the MAPK pathways . This inhibition results in the suppression of inflammatory responses and tumor growth. Additionally, the compound’s interaction with stratum corneum ceramides facilitates its topical delivery and enhances its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term effects on cellular function include the continuous suppression of inflammatory responses and maintenance of skin barrier integrity . The compound’s stability and degradation profile ensure its prolonged efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to vital organs and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAPK and NF-κB pathways affects the overall metabolic balance within cells . Additionally, its interaction with ceramides in the stratum corneum influences its absorption and distribution in the skin .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s affinity for stratum corneum ceramides enhances its topical delivery and accumulation in the skin . This targeted distribution ensures its localized therapeutic effects and minimizes systemic exposure.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s interaction with targeting signals and post-translational modifications directs it to specific compartments or organelles within cells . This localization is crucial for its effective inhibition of MAPK and NF-κB pathways and subsequent therapeutic effects.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-13-8-7-12(10-15(13)18(19)20)23(21,22)17-9-3-5-11-4-1-2-6-14(11)17/h1-2,4,6-8,10H,3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQSFEFOQFAWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428971 | |
Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847170-51-8 | |
Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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